N-(4-Butoxybenzyl)formamide
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Overview
Description
N-(4-Butoxybenzyl)formamide, commonly known as BBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBF is a formamide derivative that is synthesized through a multistep process involving several chemical reactions.
Mechanism Of Action
The mechanism of action of BBF is not fully understood. However, it is believed that BBF exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BBF is also believed to have antitumor properties by inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
BBF has been found to have several biochemical and physiological effects. BBF has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. BBF has also been found to induce apoptosis in cancer cells. In addition, BBF has been found to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of BBF for lab experiments is its low toxicity profile. This makes it a potential candidate for the development of new drugs. However, one of the main limitations of BBF is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of BBF. One potential direction is the development of new drugs based on the structure of BBF. Another potential direction is the study of the mechanism of action of BBF, which could lead to the development of new drugs for the treatment of various diseases. Finally, further studies are needed to determine the potential applications of BBF in other fields of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, BBF is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBF has been found to have anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of various diseases. BBF has a low toxicity profile, making it a potential candidate for the development of new drugs. However, the complex synthesis method of BBF can make it difficult to obtain in large quantities. Further studies are needed to determine the potential applications of BBF in other fields of scientific research.
Synthesis Methods
The synthesis of BBF involves a multistep process that includes several chemical reactions. The first step involves the reaction of 4-butoxybenzyl chloride with sodium cyanide to form 4-butoxybenzyl cyanide. The second step involves the reaction of 4-butoxybenzyl cyanide with formic acid to form N-(4-butoxybenzyl)formamide. The final product is obtained after purification through recrystallization.
Scientific Research Applications
BBF has been found to have potential applications in various fields of scientific research. One of the most significant applications of BBF is in the field of medicine. BBF has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. BBF has also been found to have antitumor properties and has been studied as a potential candidate for the treatment of cancer.
properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-8-15-12-6-4-11(5-7-12)9-13-10-14/h4-7,10H,2-3,8-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTKKUUKWIOWDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236488 |
Source
|
Record name | N-(4-Butoxybenzyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxybenzyl)formamide | |
CAS RN |
87578-63-0 |
Source
|
Record name | N-(4-Butoxybenzyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087578630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Butoxybenzyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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